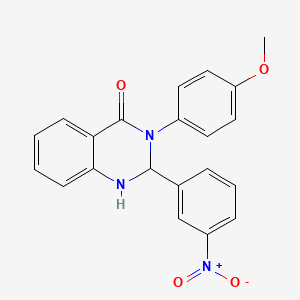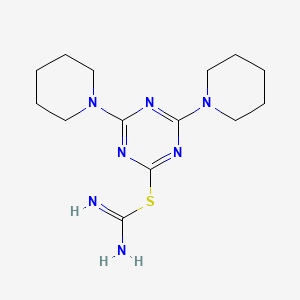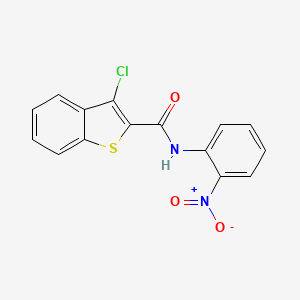![molecular formula C25H17Br2Cl2N7O3 B11529448 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11529448.png)
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of oxadiazole and benzodiazole rings
Preparation Methods
The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the nitration of precursor compounds, such as 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan, using concentrated nitric acid.
Formation of the benzodiazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reactions: The final step involves the coupling of the oxadiazole and benzodiazole rings with the hydrazide moiety, often using reagents like hydrazine hydrate under reflux conditions.
Chemical Reactions Analysis
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Materials Science: It is used in the development of high-performance energetic materials due to its stability and energy release characteristics.
Medicinal Chemistry: The compound shows potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE involves:
Molecular Targets: The compound targets specific enzymes and proteins, inhibiting their activity.
Comparison with Similar Compounds
Similar compounds include:
3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: Known for its energetic properties.
3,3′-bis(5-amino-1,2,4-oxadiazol-3-yl)-4,4′-azofuroxan: Used in high-performance energetic materials.
Sodium bis(3-nitro-1,2,4-oxadiazol-5-yl)amide: Known for its stability and high energy release.
These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE.
Properties
Molecular Formula |
C25H17Br2Cl2N7O3 |
|---|---|
Molecular Weight |
694.2 g/mol |
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-[3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C25H17Br2Cl2N7O3/c26-15-7-14(23(17(27)8-15)38-12-13-5-6-16(28)9-18(13)29)10-31-33-21(37)11-36-20-4-2-1-3-19(20)32-25(36)22-24(30)35-39-34-22/h1-10H,11-12H2,(H2,30,35)(H,33,37)/b31-10+ |
InChI Key |
VLJJADIGBDCVCW-VNTWQREPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)OCC4=C(C=C(C=C4)Cl)Cl)C5=NON=C5N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OCC4=C(C=C(C=C4)Cl)Cl)C5=NON=C5N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N,N-bis(2-methylpropyl)-5-nitrobenzenesulfonamide](/img/structure/B11529365.png)
![3-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B11529376.png)

![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B11529384.png)

![N-[(2E,5Z)-4-oxo-5-(2,4,5-trimethylbenzylidene)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11529387.png)
![1-[(E)-{2-[4-(benzylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11529403.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11529407.png)

![(2E)-2-(4-bromophenyl)-3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B11529414.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11529421.png)
![(1S,2S,3aR)-2-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11529430.png)

![6-Amino-4-(butan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11529444.png)
